molecular formula C16H17F3N2O2 B7437367 N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide

N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide

Numéro de catalogue B7437367
Poids moléculaire: 326.31 g/mol
Clé InChI: RVWZFYNUPAIUDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide, also known as TROX-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TROX-1 is a highly selective and potent inhibitor of the calcium-release-activated calcium (CRAC) channels, which are essential for the activation of immune cells.

Mécanisme D'action

N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a highly selective and potent inhibitor of the CRAC channels, which are essential for the activation of immune cells. CRAC channels are activated by the depletion of calcium stores in the endoplasmic reticulum (ER) of immune cells, which results in the influx of calcium ions from the extracellular environment. The influx of calcium ions through CRAC channels is essential for the activation and proliferation of immune cells. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide inhibits the activation of CRAC channels by binding to the Orai1 protein, which is a critical component of the CRAC channels (5). Binding of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide to the Orai1 protein prevents the influx of calcium ions into the immune cells, which results in the suppression of immune cell activation and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide have been extensively studied in vitro and in vivo. In vitro studies have shown that N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide inhibits the activation and proliferation of T cells, B cells, and mast cells, which play a critical role in the pathogenesis of autoimmune diseases and allergic diseases (6,7). In addition, N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been shown to inhibit the growth and metastasis of cancer cells by suppressing the activation of immune cells (4). In vivo studies have shown that N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide suppresses the development of autoimmune diseases and allergic diseases in animal models (8,9). N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models (4).

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has several advantages for lab experiments. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a highly selective and potent inhibitor of the CRAC channels, which makes it an ideal tool for studying the role of CRAC channels in immune cell activation and proliferation. In addition, N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, which makes it a valuable tool for drug discovery and development. However, there are also some limitations for lab experiments with N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a small molecule inhibitor, which means that it may have off-target effects on other proteins in the cell. In addition, N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is not suitable for studying the role of other calcium channels in immune cell activation and proliferation.

Orientations Futures

There are several future directions for research on N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide. One direction is to investigate the therapeutic potential of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide in various autoimmune diseases and allergic diseases. Another direction is to investigate the potential of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide as a cancer therapy. In addition, future research could focus on developing more potent and selective inhibitors of the CRAC channels, which could lead to the development of more effective therapies for various diseases.
In conclusion, N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a highly selective and potent inhibitor of the CRAC channels, which has been extensively studied for its potential therapeutic applications in various diseases. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide inhibits the activation and proliferation of immune cells by suppressing the influx of calcium ions through the CRAC channels. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has several advantages for lab experiments, but also has some limitations. Future research on N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide could lead to the development of more effective therapies for various diseases.
References:
1. S. Hothi, et al., J. Med. Chem. 51, 1542–1551 (2008).
2. F. Li, et al., J. Immunol. 185, 4755–4763 (2010).
3. J. P. Yuan, et al., J. Allergy Clin. Immunol. 129, 1393–1402.e11 (2012).
4. S. J. Kummerow, et al., Cancer Res. 76, 2876–2887 (2016).
5. D. G. McCarl, et al., Nat. Immunol. 11, 641–647 (2010).
6. M. Matsumoto, et al., J. Immunol. 189, 4323–4333 (2012).
7. S. J. Kummerow, et al., J. Allergy Clin. Immunol. 139, 1396–1409.e11 (2017).
8. M. Matsumoto, et al., J. Immunol. 193, 3629–3638 (2014).
9. M. Matsumoto, et al., J. Allergy Clin. Immunol. 137, 957–960.e1 (2016).

Méthodes De Synthèse

The synthesis of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been described in detail in the literature (1). In brief, the synthesis involves the reaction of 2,4-dimethylbenzylamine with 4-trifluoromethyl-1,3-oxazole-5-carboxylic acid in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then treated with N,N-diisopropylethylamine (DIPEA) and 1,3-dibromo-2-propanol to form N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide.

Applications De Recherche Scientifique

N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune diseases, allergic diseases, and cancer. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been shown to be a highly selective and potent inhibitor of the CRAC channels, which are essential for the activation of immune cells. Inhibition of CRAC channels by N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been shown to suppress the activation and proliferation of T cells, which play a critical role in the pathogenesis of autoimmune diseases and allergic diseases (2,3). In addition, N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been shown to inhibit the growth and metastasis of cancer cells by suppressing the activation of immune cells (4).

Propriétés

IUPAC Name

N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2/c1-10-5-6-12(11(2)8-10)4-3-7-20-15(22)13-14(16(17,18)19)21-9-23-13/h5-6,8-9H,3-4,7H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWZFYNUPAIUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCCNC(=O)C2=C(N=CO2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.